molecular formula C56H87N13O20 B1150829 (3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid

(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-(10-methylundec-3-enoylamino)-4-oxobutanoic acid

Cat. No. B1150829
M. Wt: 1262.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Aspartocin D is a minor analogue of the amphomycin complex, a family of lipopeptide antibiotics produced by Streptomyces canus, isolated and reported by researchers at Fujian Institute of Microbiology in China in 2014. Aspartocin D is active against Gram positive bacteria and is presumed to act by inhibiting bacterial cell wall peptidoglycan synthesis, however its bioprofile and potential utility has not been extensively investigated.

Scientific Research Applications

Enantiopure Amino Acid Derivatives Synthesis

  • Research by Rojas‐Lima et al. (2005) demonstrates the use of related compounds in the efficient synthesis of enantiopure α,α-dialkyl α-amino acids, which are valuable in medicinal chemistry and drug development (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, López-Ruiz, 2005).

Development of Novel Radiopharmaceuticals

Magnetic Resonance Imaging (MRI) Contrast Agents

Synthesis of Carbocyclic Nucleoside Analogues

  • The synthesis of carbocyclic nucleoside analogues, as studied by Wachtmeister et al. (1997), is another application area. These compounds have potential as anti-viral agents, demonstrating the compound's role in pharmaceutical research (Wachtmeister, Bjorn, Bengt Bertil, Kvarnström, 1997).

Bifunctional Chelators for Protein Labeling

  • Kline et al. (1991) developed carboxymethyl-substituted bifunctional chelators for use in protein labeling, indicating the compound's utility in biochemical and molecular biology research (Kline, Betebenner, Johnson, 1991).

properties

Molecular Formula

C56H87N13O20

Molecular Weight

1262.4

Appearance

Off white to fawn solid

Origin of Product

United States

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